1-(4-Methyl-2-phenoxyphenyl)ethanone
Description
1-(4-Methyl-2-phenoxyphenyl)ethanone is a substituted acetophenone derivative featuring a methyl group at the 4-position and a phenoxy group at the 2-position on the aromatic ring.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methyl-2-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-14(12(2)16)15(10-11)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
DVSCGLZUVAVIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methyl-2-phenoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
1-(4-Methyl-2-phenoxyphenyl)ethanone serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical transformations that can lead to the development of derivatives with enhanced properties. For example, it can be utilized in the synthesis of:
| Compound Name | Structural Features |
|---|---|
| 1-(3-Phenoxyphenyl)ethanone | Contains a phenoxy group at the meta position |
| 1-(5-Chloro-2-phenoxyphenyl)ethanone | Features a chloro substituent on the aromatic ring |
| 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone | Contains both chloro and methoxy groups |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | Incorporates a pyridine ring into its structure |
These derivatives can expand the utility of this compound in various chemical contexts, including material science and pharmaceuticals.
Biological Activities
Recent studies have indicated that this compound exhibits notable biological activities , including potential antimicrobial and anti-inflammatory properties. These findings suggest its candidacy for further investigation in medicinal chemistry, particularly regarding its interaction with biological targets that could lead to new therapeutic agents.
Case Studies
- Antimicrobial Activity : Preliminary investigations have shown that the compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its phenyl ring and substituents influence its reactivity and interactions with other molecules, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituents on the aromatic ring significantly influence electronic and steric properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, SO₂Ph) : Increase ketone electrophilicity, favoring nucleophilic additions.
- Hydroxyl Groups : Improve solubility and bioactivity (e.g., antioxidant, enzyme inhibition) but may reduce metabolic stability.
Anti-inflammatory and Antioxidant Effects
- Thiazole Derivatives of 1-(3-Methoxyphenyl)ethanone: Exhibit anti-inflammatory activity (carrageenan-induced edema model) and antioxidant properties (DPPH scavenging). Derivative A1 showed maximum activity due to nitrobenzylidene substitution .
- Phenolic Ethanones: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone demonstrate enhanced α-glucosidase inhibition compared to analogs with fewer hydroxyl groups .
Metabolic Stability
- Iloperidone Metabolites: Ethanone derivatives undergo O-dealkylation, hydroxylation, and N-dealkylation in vivo. For example, 1-[4-(3-methoxypropoxy)phenyl]ethanone is metabolized to hydroxylated derivatives . Implication: The phenoxy group in the target compound may undergo similar O-dealkylation, producing phenolic metabolites.
Structural and Crystallographic Insights
- Crystal Packing: In 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, intermolecular C–H···O hydrogen bonds form 2D networks .
- Dihedral Angles : Aromatic rings in analogs exhibit angles (e.g., 33.56° in ), influencing molecular packing and melting points.
Prediction: The phenoxy group in the target compound may adopt a planar conformation with the main ring, reducing dihedral angles compared to sulfonyl analogs.
Biological Activity
1-(4-Methyl-2-phenoxyphenyl)ethanone, a compound characterized by its unique structural features, has been the subject of various biological studies due to its potential therapeutic applications. This article will delve into the biological activities of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data from diverse sources.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Here are some key findings:
- In Vitro Studies : Research indicates that this compound shows significant inhibitory effects against a range of microorganisms. For instance, it has been tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been determined. For example, it has been found to have an MIC of around 50-100 μg/mL against E. coli and S. aureus .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, it has been tested against human breast cancer cells (MCF-7), human lung cancer cells (A549), and human colon cancer cells (HT-29) .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound have been determined. For example, it has an IC50 value of approximately 20-50 μM against MCF-7 cells .
Anti-Inflammatory Activity
While there is less direct research specifically on this compound, compounds with similar structural features have shown anti-inflammatory properties.
- Mechanism of Action : These compounds often inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Although specific data for this compound is limited, related compounds have shown significant inhibitory effects on these cytokines .
Other Biological Activities
In addition to its antimicrobial, anticancer, and anti-inflammatory activities, this compound may have other biological effects.
- Antioxidant Activity : Some studies suggest that compounds with phenoxy and methylphenyl groups can exhibit antioxidant properties, though specific data for this compound is not readily available .
Antimicrobial Case Study
Anticancer Case Study
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 20-50 | |
| A549 (Lung Cancer) | 30-60 | |
| HT-29 (Colon Cancer) | 40-80 |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound's ability to interact with cellular targets such as enzymes, receptors, and DNA is crucial for its biological activities. For instance, its anticancer effects may be due to its ability to inhibit cell cycle progression and induce apoptosis .
- Modulation of Signaling Pathways : It may modulate various signaling pathways involved in inflammation, cell proliferation, and survival. For example, inhibiting pro-inflammatory cytokines can reduce inflammation and potentially slow down cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
